molecular formula C14H9ClO B12559521 2-Chloro-1-methylidene-1H-xanthene CAS No. 143399-32-0

2-Chloro-1-methylidene-1H-xanthene

Katalognummer: B12559521
CAS-Nummer: 143399-32-0
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: JZOYWJMGFVETND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-methylidene-1H-xanthene is a chemical compound with the molecular formula C14H9ClO. It belongs to the xanthene family, which is known for its diverse applications in various fields such as medicinal chemistry, dye production, and material science. Xanthenes are characterized by their tricyclic structure, which imparts unique photophysical properties, making them valuable in fluorescence and dye applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylidene-1H-xanthene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with a suitable methylene donor in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, and the reaction mixture is heated to facilitate the formation of the xanthene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-methylidene-1H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted xanthenes with various functional groups.

    Oxidation: Formation of xanthone derivatives.

    Reduction: Formation of dihydro-xanthenes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-methylidene-1H-xanthene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-methylidene-1H-xanthene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Xanthone: A parent compound with a similar tricyclic structure but without the chlorine and methylene groups.

    2-Chloro-1-methylidene-1H-indene: A structurally related compound with a similar substitution pattern but different ring system.

    Fluorescein: A xanthene derivative widely used as a fluorescent dye.

Uniqueness

2-Chloro-1-methylidene-1H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. The presence of the chlorine atom and the methylene group allows for selective chemical modifications, making it a valuable intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

143399-32-0

Molekularformel

C14H9ClO

Molekulargewicht

228.67 g/mol

IUPAC-Name

2-chloro-1-methylidenexanthene

InChI

InChI=1S/C14H9ClO/c1-9-11-8-10-4-2-3-5-13(10)16-14(11)7-6-12(9)15/h2-8H,1H2

InChI-Schlüssel

JZOYWJMGFVETND-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(=CC=C2C1=CC3=CC=CC=C3O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.